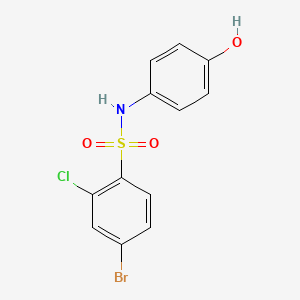![molecular formula C17H18N2O B12128369 Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl- CAS No. 1049130-06-4](/img/structure/B12128369.png)
Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- es un compuesto orgánico complejo que pertenece a la clase de los fenoles. Este compuesto se caracteriza por la presencia de un grupo fenol unido a un anillo pirazol, que está además sustituido por un grupo 4-metilfenil. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios e aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- generalmente implica la reacción de 4-metilfenilhidrazina con una dicetona adecuada en condiciones ácidas. La reacción procede a través de la formación de un intermedio hidrazona, que luego se cicla para formar el anillo pirazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, el uso de catalizadores y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El anillo pirazol se puede reducir en condiciones específicas.
Sustitución: El grupo fenol puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución aromática electrofílica se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico.
Principales productos formados
Oxidación: Quinonas y compuestos relacionados.
Reducción: Derivados de pirazol reducidos.
Sustitución: Derivados de fenol halogenados o nitrados.
Aplicaciones Científicas De Investigación
Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se ha investigado por sus posibles efectos terapéuticos en diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- implica su interacción con objetivos y vías moleculares específicos. El grupo fenol puede interactuar con enzimas y receptores, lo que lleva a diversos efectos biológicos. El anillo pirazol también puede participar en interacciones de unión con proteínas y otras biomoléculas, modulando su actividad y función.
Comparación Con Compuestos Similares
Compuestos similares
- Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-1-il]-5-metil-
- Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-3-il]-5-metil-
Unicidad
Fenol, 2-[4,5-dihidro-3-(4-metilfenil)-1H-pirazo-5-il]-5-metil- es único debido a su patrón de sustitución específico en el anillo pirazol. Esta estructura única puede conducir a propiedades químicas y biológicas distintas en comparación con otros compuestos similares.
Propiedades
Número CAS |
1049130-06-4 |
|---|---|
Fórmula molecular |
C17H18N2O |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
5-methyl-2-[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C17H18N2O/c1-11-3-6-13(7-4-11)15-10-16(19-18-15)14-8-5-12(2)9-17(14)20/h3-9,16,19-20H,10H2,1-2H3 |
Clave InChI |
OVXCCFAVKKQIKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(C2)C3=C(C=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12128319.png)

![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)
![Benzoic acid, 3-[[(phenylamino)thioxomethyl]amino]-](/img/structure/B12128327.png)
![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)
![1-[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]-3-(2-hydroxyethyl)urea](/img/structure/B12128356.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![ethyl 4-{2-amino-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate](/img/structure/B12128366.png)
